Ethyl 8-methoxyocta-2,7-dienoate
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Overview
Description
Ethyl 8-methoxyocta-2,7-dienoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound, with the molecular formula C11H18O3, is a derivative of octadienoic acid and is characterized by the presence of an ethyl group and a methoxy group attached to the octadienoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methoxyocta-2,7-dienoate can be synthesized through the esterification of 8-methoxyocta-2,7-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 8-methoxyocta-2,7-dienoic acid or 8-methoxyocta-2,7-dienal.
Reduction: 8-methoxyocta-2,7-dienol.
Substitution: Various substituted octadienoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methoxyocta-2,7-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of ethyl 8-methoxyocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 8-methoxyocta-2,7-dienoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a methoxy group, which imparts distinct chemical and physical properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Ethyl benzoate
This compound stands out due to its specific structure, which influences its reactivity and applications in various fields.
Properties
CAS No. |
110744-14-4 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 8-methoxyocta-2,7-dienoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(12)9-7-5-4-6-8-10-13-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
FBPCDRGXEPLQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCC=COC |
Origin of Product |
United States |
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